

The Role of GSK583 in NOD1/NOD2 Signaling Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular pattern recognition receptors that detect conserved microbial motifs. NOD1 and NOD2 are well-characterized NLRs that recognize components of bacterial peptidoglycan, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and clearance of the pathogen.[1] This signaling is critically dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

GSK583 is a potent and selective small molecule inhibitor of RIPK2 kinase activity.[2][3] It has been instrumental as a tool compound for elucidating the role of RIPK2 in NOD1- and NOD2-mediated inflammatory responses. This technical guide provides an in-depth overview of the function of **GSK583** in the context of NOD1/NOD2 signaling, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.



Data Presentation: Quantitative Analysis of GSK583 Activity

The potency and selectivity of **GSK583** have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of GSK583

Target	Assay Type	IC50 (nM)	Reference
Human RIPK2	Fluorescence Polarization Binding Assay	5	[3][4][5]
Rat RIPK2	Fluorescence Polarization Binding Assay	2	[5]
Human RIPK3	Fluorescence Polarization Binding Assay	16	[3]

Table 2: Cellular Activity of GSK583



Cell Type	Stimulation	Measured Cytokine	IC50 (nM)	Reference
Primary Human Monocytes	MDP (NOD2 agonist)	TNF-α	8	[3][6]
Human Whole Blood	MDP (NOD2 agonist)	TNF-α	237	[6]
Rat Whole Blood	MDP (NOD2 agonist)	TNF-α	133	
Human Crohn's Disease Biopsy Explants	Spontaneous	TNF-α, IL-6	~200	[3][6]
Human Ulcerative Colitis Biopsy Explants	Spontaneous	TNF-α, IL-6	~200	[6]
HEK293 cells	-	IL-8	8	[7]

Table 3: In Vivo Activity of GSK583

Animal Model	Measured Endpoint	IC50 (nM)	Reference
Rat	MDP-induced serum KC (IL-8 orthologue)	50 (derived from blood concentration)	
Mouse	MDP-induced serum KC and peritoneal neutrophil recruitment	37 (derived from blood concentration)	

Signaling Pathways and Mechanism of Action

NOD1 and NOD2, upon recognition of their respective peptidoglycan ligands (meso-diaminopimelic acid [DAP] for NOD1 and muramyl dipeptide [MDP] for NOD2), undergo a conformational change and oligomerize.[1] This leads to the recruitment of RIPK2 via homotypic CARD-CARD interactions.[8] RIPK2 is then activated through autophosphorylation





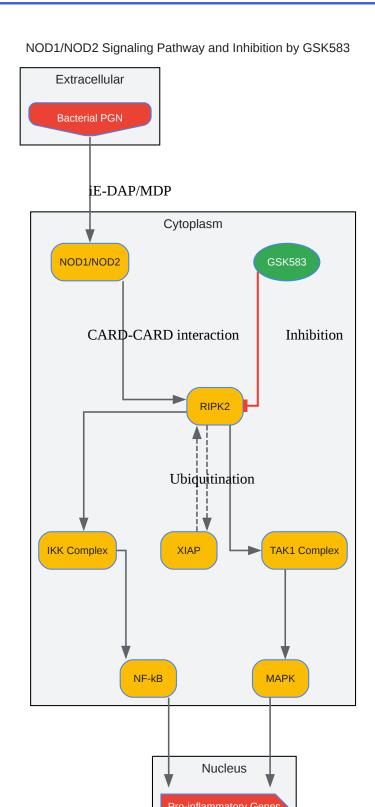


and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex.[9][10][11] This cascade culminates in the activation of the NF-kB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.[1]

GSK583 is an ATP-competitive inhibitor of RIPK2.[12] By binding to the ATP-binding pocket of RIPK2, **GSK583** prevents its kinase activity, thereby blocking the downstream signaling events that lead to inflammatory cytokine production.[12] Recent studies have also suggested that potent RIPK2 inhibitors like **GSK583** may function by antagonizing the interaction between RIPK2 and the E3 ubiquitin ligase XIAP, which is crucial for RIPK2 ubiquitination and subsequent signaling.[13][14]

NOD1/NOD2 Signaling Pathway and Inhibition by GSK583





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Caption: **GSK583** inhibits RIPK2 kinase activity in the NOD1/NOD2 pathway.



Experimental Protocols In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled ATP-competitive ligand to the ATP binding pocket of RIPK2.

Materials:

- Full-length purified human RIPK2 protein
- · Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01%
 Tween-20
- GSK583 or other test compounds dissolved in DMSO
- 384-well, low-volume, black microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of GSK583 in DMSO.
- In a 384-well plate, add 100 nL of the GSK583 dilutions.
- Add 5 μ L of RIPK2 solution (at twice the final assay concentration) to each well and incubate for 10 minutes at room temperature.
- Add 5 μL of the fluorescently labeled ligand solution (at twice the final assay concentration) to each well.
- Incubate for at least 60 minutes at room temperature, protected from light.
- Measure fluorescence polarization on a compatible plate reader.



 Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: MDP-Stimulated TNF-α Production in Primary Human Monocytes

This assay measures the ability of **GSK583** to inhibit the production of TNF- α from primary human monocytes stimulated with the NOD2 agonist, MDP.

Materials:

- Isolated primary human monocytes
- RPMI 1640 medium supplemented with 10% FBS
- Muramyl dipeptide (MDP)
- GSK583 or other test compounds dissolved in DMSO
- 96-well tissue culture plates
- Human TNF-α ELISA kit

Procedure:

- Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
- Pre-treat the cells with serial dilutions of GSK583 for 30 minutes.
- Stimulate the cells with MDP (e.g., 10 μg/mL) for 6-18 hours at 37°C in a 5% CO2 incubator.
- Collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF- α production and determine the IC50 value.



In Vivo Murine Peritonitis Model

This model assesses the in vivo efficacy of **GSK583** in reducing MDP-induced inflammation.

Materials:

- C57BL/6 mice
- Muramyl dipeptide (MDP)
- **GSK583** formulated for in vivo administration (e.g., in 0.5% HPMC, 0.1% Tween-80)
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

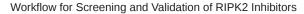
Procedure:

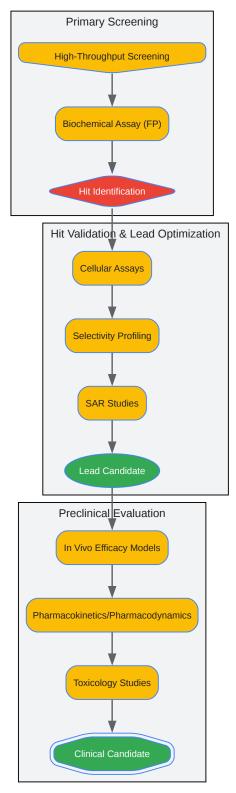
- Administer GSK583 or vehicle to mice via oral gavage or intraperitoneal injection.
- After a specified pre-treatment time (e.g., 30-60 minutes), inject mice intraperitoneally with MDP (e.g., 100 μg in PBS).
- After 4-6 hours, euthanize the mice and perform a peritoneal lavage with cold PBS.
- Collect the peritoneal fluid and centrifuge to pellet the cells.
- Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils).
- Analyze the cells by flow cytometry to determine the extent of inflammatory cell recruitment.
- Serum can also be collected to measure cytokine levels (e.g., KC/IL-8) by ELISA.

Experimental Workflows



Workflow for Screening and Validation of RIPK2 Inhibitors







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Caption: A typical workflow for the discovery of novel RIPK2 inhibitors.

Conclusion

GSK583 is a highly potent and selective inhibitor of RIPK2 kinase, which has been invaluable in dissecting the role of NOD1 and NOD2 signaling in innate immunity and inflammatory diseases. Its well-characterized biochemical and cellular activities, along with its demonstrated in vivo efficacy in preclinical models, have solidified RIPK2 as a viable therapeutic target. While GSK583 itself is not a clinical candidate due to off-target liabilities and suboptimal pharmacokinetic properties, it has paved the way for the development of next-generation RIPK2 inhibitors with improved profiles.[7][15] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of RIPK2 inhibitors and their potential therapeutic applications.

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